HCTZ-CH2-HCTZ

Pharmaceutical Analysis Impurity Profiling Regulatory Science

HCTZ-CH2-HCTZ (402824-96-8) is a critical dimer impurity reference standard for Hydrochlorothiazide. Its unique chromatographic retention time and mass spectrum are essential for HPLC/LC-MS system suitability, method specificity, and regulatory compliance per ICH Q3A/B. This product is indispensable for ANDA/DMF stability studies and QC release testing, ensuring accurate quantification of this specific impurity.

Molecular Formula C15H16Cl2N6O8S4
Molecular Weight 607.5 g/mol
CAS No. 402824-96-8
Cat. No. B195214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHCTZ-CH2-HCTZ
CAS402824-96-8
SynonymsN-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-1,1-dioxo-2H-1,2,4-benzothiadiazine-7-sulfonamide ;  HCTZ-CH2-HCTZ;  6-Chloro-4-({[(6-Chloro-1,1-Dioxido-3,4-Dihydro-2H-1,2,4-Benzothiadiazin-7-Yl)
Molecular FormulaC15H16Cl2N6O8S4
Molecular Weight607.5 g/mol
Structural Identifiers
SMILESC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)NCN3CNS(=O)(=O)C4=CC(=C(C=C43)Cl)S(=O)(=O)N)Cl
InChIInChI=1S/C15H16Cl2N6O8S4/c16-8-1-10-14(34(28,29)20-5-19-10)4-13(8)33(26,27)21-6-23-7-22-35(30,31)15-3-12(32(18,24)25)9(17)2-11(15)23/h1-4,19-22H,5-7H2,(H2,18,24,25)
InChIKeyARZJHXODDVTRLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





HCTZ-CH2-HCTZ (CAS 402824-96-8) Procurement Guide: A Critical Reference Standard for Hydrochlorothiazide Impurity Profiling


HCTZ-CH2-HCTZ (CAS 402824-96-8), systematically designated as Hydrochlorothiazide Impurity C, is an isomer and a dimeric byproduct arising from the synthesis and/or degradation of the active pharmaceutical ingredient (API) Hydrochlorothiazide (HCTZ) [1]. It is characterized by the molecular formula C15H16Cl2N6O8S4 and a molecular weight of 607.49 g/mol [2]. Unlike HCTZ, which functions as a thiazide diuretic, this compound is primarily of interest as a reference standard in pharmaceutical quality control and analytical chemistry [3].

Why Procuring HCTZ-CH2-HCTZ (402824-96-8) is Non-Interchangeable with Other HCTZ-Related Compounds


The scientific and industrial necessity for a specific impurity reference standard like HCTZ-CH2-HCTZ (402824-96-8) arises from the stringent, non-negotiable requirements of analytical method validation and regulatory compliance [1]. HCTZ-CH2-HCTZ cannot be substituted with other HCTZ-related compounds, such as Hydrochlorothiazide Impurity A (CAS 30858-41-2) or Impurity B (CAS 402824-95-7), due to its distinct chemical structure and chromatographic behavior. This unique dimeric structure results in a specific retention time, a characteristic UV absorbance, and a unique mass spectrum that are critical for establishing method specificity and system suitability in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) assays [2]. Using an incorrect standard would compromise the accuracy, precision, and regulatory acceptability of the analytical method, rendering it invalid for drug product release or stability testing [3].

Quantitative Differentiation of HCTZ-CH2-HCTZ (402824-96-8) Against Alternatives


Structural Identity: HCTZ-CH2-HCTZ as a Validated Dimer Impurity

HCTZ-CH2-HCTZ is definitively identified as the dimer impurity formed from the condensation of two HCTZ molecules with a methylene bridge (-CH2-) [1]. In contrast, other common HCTZ impurities like Impurity A (CAS 30858-41-2, a monomeric chlorothiazide) and Impurity B (CAS 402824-95-7, another monomeric sulfonamide) lack this dimeric structure . This structural distinction is paramount for accurate identification and quantification in pharmaceutical preparations.

Pharmaceutical Analysis Impurity Profiling Regulatory Science

Chromatographic Differentiation: Unique Retention Time in Validated HPLC Systems

In validated HPLC methods, HCTZ-CH2-HCTZ (Hydrochlorothiazide Impurity C) exhibits a distinct relative retention time (RRT) that is critical for system suitability and peak identification [1]. Pharmacopoeial methods specify that this impurity must be separated from the HCTZ parent peak and other related impurities with a resolution factor (Rs) of no less than 1.5. While specific RRT values are method-dependent, the key differentiator is its unique elution profile compared to other impurities like Impurity A and B. Its larger, more hydrophobic dimeric structure typically results in a significantly longer retention time on standard reversed-phase columns .

Analytical Chemistry HPLC Method Validation

Purity Threshold and Regulatory Compliance for ANDA/DMF Submissions

HCTZ-CH2-HCTZ reference standards are typically supplied with a minimum purity of 95% or 98%, and are accompanied by a comprehensive Certificate of Analysis (CoA) detailing identity, purity, and characterization data compliant with regulatory guidelines [1]. This level of characterization is a critical requirement for use in Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions [2]. In contrast, research-grade HCTZ analogs or generic dimers may lack this rigorous documentation, making them unsuitable for regulatory-facing work [3].

Regulatory Affairs Pharmaceutical Quality ANDA

Distinct Spectroscopic Fingerprint for Unambiguous Identification

HCTZ-CH2-HCTZ possesses a distinct spectroscopic fingerprint that unequivocally confirms its identity as the dimer impurity [1]. Its mass spectrum displays a prominent molecular ion peak at m/z 607 [M+H]+, which is approximately twice the mass of the HCTZ monomer (m/z 298) plus a methylene group (CH2, 14 Da). The 1H-NMR spectrum is characterized by the presence of a unique methylene bridge proton signal, typically observed as a singlet integrating for two protons around 4-5 ppm, which is absent in monomeric impurities like Impurity A or B .

Spectroscopy NMR MS Structure Elucidation

Primary Application Scenarios for Procuring HCTZ-CH2-HCTZ (402824-96-8)


Quantitative Reference Standard for Impurity Profiling in HCTZ API and Finished Dosage Forms

Procurement of HCTZ-CH2-HCTZ as a high-purity reference standard is essential for the development and validation of stability-indicating HPLC and LC-MS methods. Its use as a quantitative marker ensures accurate determination of this specific dimer impurity in bulk drug substance and final drug product batches, as required by ICH Q3A(R2) and Q3B(R2) guidelines. This directly supports product release testing and stability studies [1].

System Suitability Standard in Pharmacopoeial Monographs for HCTZ

As a specified impurity in pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP), HCTZ-CH2-HCTZ is procured to prepare system suitability solutions. These solutions are used to demonstrate adequate chromatographic resolution (Rs ≥ 1.5) between the HCTZ-CH2-HCTZ peak and the HCTZ parent peak, a critical performance check prior to sample analysis in quality control laboratories [2].

Analytical Method Development and Validation for ANDA/DMF Submissions

The compound is a critical reagent for analytical method development, validation (AMV), and transfer activities supporting Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) filings. Its well-characterized nature, supported by a Certificate of Analysis, allows for the demonstration of method specificity, accuracy, precision, and robustness to regulatory agencies [3].

Forced Degradation Study Marker to Assess HCTZ Drug Product Stability

HCTZ-CH2-HCTZ can be used as a marker to monitor degradation pathways. In forced degradation studies (e.g., exposure to heat, light, or oxidizing conditions), the formation or increase of this dimeric impurity can be tracked to understand the stability profile of HCTZ-containing formulations and to ensure the developed analytical method can separate all potential degradation products from the active peak [4].

Technical Documentation Hub

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